tert-Butyl N-(4-isothiocyanatobutyl)carbamate
Overview
Description
tert-Butyl N-(4-isothiocyanatobutyl)carbamate, also known as N-Boc-4-isothiocyanatobutylamine, is a chemical compound with the molecular formula C10H18N2O2S and a molecular weight of 230.33 g/mol . This compound is commonly used in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl N-(4-isothiocyanatobutyl)carbamate can be synthesized through a multi-step process. One common method involves the reaction of tert-butyl carbamate with 4-aminobutyl isothiocyanate under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for larger-scale production. This includes optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors for efficient production.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-(4-isothiocyanatobutyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions, forming thiourea derivatives.
Addition Reactions: The compound can react with nucleophiles, such as amines, to form urea derivatives.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in reactions with this compound.
Solvents: Dichloromethane, tetrahydrofuran, and ethanol are frequently used solvents.
Catalysts: Acid or base catalysts, such as hydrochloric acid or sodium hydroxide, are often employed to facilitate reactions.
Major Products Formed
Thiourea Derivatives: Formed through nucleophilic substitution reactions.
Urea Derivatives: Resulting from addition reactions with nucleophiles.
Amines: Produced through hydrolysis reactions.
Scientific Research Applications
tert-Butyl N-(4-isothiocyanatobutyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in the preparation of various compounds.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl N-(4-isothiocyanatobutyl)carbamate involves its reactivity with nucleophiles. The isothiocyanate group readily reacts with nucleophilic species, leading to the formation of thiourea or urea derivatives. This reactivity is exploited in various chemical and biological applications, where the compound acts as a cross-linking agent or a precursor for more complex molecules .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl N-(4-aminobutyl)carbamate: Similar structure but lacks the isothiocyanate group.
N-Boc-4-aminobutyl isothiocyanate: Another name for tert-Butyl N-(4-isothiocyanatobutyl)carbamate.
4-Isothiocyanatobutylamine: Lacks the tert-butyl carbamate protecting group.
Uniqueness
This compound is unique due to the presence of both the isothiocyanate group and the tert-butyl carbamate protecting group. This combination allows for selective reactivity and protection of functional groups during synthetic processes, making it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
tert-butyl N-(4-isothiocyanatobutyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2S/c1-10(2,3)14-9(13)12-7-5-4-6-11-8-15/h4-7H2,1-3H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWATYFKNNFFFSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCN=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50402994 | |
Record name | tert-Butyl N-(4-isothiocyanatobutyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50402994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
247035-47-8 | |
Record name | tert-Butyl N-(4-isothiocyanatobutyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50402994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 247035-47-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-Boc-4-isothiocyanatobutylamine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DAC8GRE664 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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